molecular formula C9H12Br2Si B6359798 1,4-Dibromo-2-(trimethylsilyl)benzene CAS No. 1032231-19-8

1,4-Dibromo-2-(trimethylsilyl)benzene

Cat. No.: B6359798
CAS No.: 1032231-19-8
M. Wt: 308.08 g/mol
InChI Key: AHBFBOAMDRJUEO-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(trimethylsilyl)benzene is an organic compound with the molecular formula C10H12Br2Si It is a derivative of benzene, where two bromine atoms and one trimethylsilyl group are substituted at the 1, 4, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(trimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(trimethylsilyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl or aryl-vinyl compounds.

    Reduction Reactions: Formation of 2-(trimethylsilyl)benzene.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(trimethylsilyl)benzene involves its ability to undergo various chemical reactions, as described above. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in coupling reactions, it acts as a substrate for palladium-catalyzed cross-coupling, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-(trimethylsilyl)benzene is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased steric bulk and altered electronic effects. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

(2,5-dibromophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBFBOAMDRJUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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